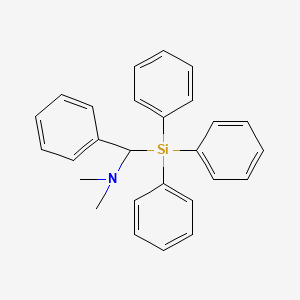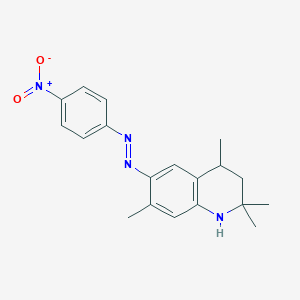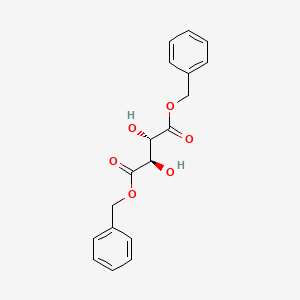
9-Anthracenylmethyl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenylmethyl methyl sulfide is an organic compound with the molecular formula C16H14S It is characterized by the presence of an anthracene moiety attached to a methyl sulfide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthracenylmethyl methyl sulfide typically involves the reaction of 9-anthracenemethanol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{9-Anthracenemethanol} + \text{Methylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction.
化学反応の分析
Types of Reactions: 9-Anthracenylmethyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthracene moiety and the methyl sulfide group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate (CAN).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced sulfur-containing products.
Substitution: Substitution reactions involve the replacement of the methyl sulfide group with other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with ceric ammonium nitrate can yield nitration and oxidation products, while reduction with sodium borohydride can produce reduced sulfur compounds .
科学的研究の応用
9-Anthracenylmethyl methyl sulfide has several applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in biological assays and imaging techniques.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic tools.
作用機序
The mechanism of action of 9-anthracenylmethyl methyl sulfide involves the formation of sulfur-centered radical cations through one-electron oxidation. These radical cations can undergo various reactions, including intramolecular electron transfer and bond cleavage. The molecular targets and pathways involved in these reactions are influenced by the presence of the anthracene moiety, which facilitates electron transfer processes .
類似化合物との比較
- 9-Anthracenylmethyl phenyl sulfide
- 9-Anthracenylmethyl hexyl sulfide
- 9-Anthracenylmethyl p-tolyl sulfide
Comparison: Compared to similar compounds, 9-anthracenylmethyl methyl sulfide is unique due to its specific combination of the anthracene moiety and the methyl sulfide group. This combination imparts distinct chemical properties, such as enhanced fluorescence and reactivity towards oxidation and substitution reactions. The presence of the anthracene moiety also makes it a valuable probe for studying electron-transfer mechanisms .
特性
CAS番号 |
61574-53-6 |
|---|---|
分子式 |
C16H14S |
分子量 |
238.3 g/mol |
IUPAC名 |
9-(methylsulfanylmethyl)anthracene |
InChI |
InChI=1S/C16H14S/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 |
InChIキー |
RDAUVXVQAOJOSH-UHFFFAOYSA-N |
正規SMILES |
CSCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11945720.png)

![4'-Phenyl-9,10-dihydrospiro[9,10-ethanoanthracene-11,2'-thiete] 1',1'-dioxide](/img/structure/B11945723.png)
![N-[(methylamino)acetyl]alanine](/img/structure/B11945725.png)
![4-{[(2-Fluoroanilino)carbonyl]amino}benzoic acid](/img/structure/B11945731.png)


![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)






